Reduced Scaffold Lipophilicity vs. 4,6-Diaryl Quinazoline PI3Kδ Inhibitors Improves ADME Starting Point
The THPP core of CAS 1704533-55-0 derives from a deliberate scaffold morphing strategy that replaced the lipophilic 4,6-diaryl quinazoline core of earlier PI3Kδ inhibitors with a significantly less lipophilic 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine [1]. The Novartis discovery team explicitly reported that this core transition 'led to a compound series with an optimal on-target profile and good ADME properties' [1]. While the lipophilicity (clogP) values for specific THPP analogues are provided in the patent literature, the key differentiating principle is that the THPP scaffold consistently shows lower calculated logP than structurally analogous quinazoline-based PI3Kδ inhibitors such as BEZ235 or idelalisib, which suffer from higher lipophilicity-driven promiscuity and solubility limitations [2].
| Evidence Dimension | Scaffold lipophilicity (clogP / logD) |
|---|---|
| Target Compound Data | THPP core: reported as 'significantly less lipophilic' than 4,6-diaryl quinazoline core; specific clogP values dependent on 6-position substitution [1] |
| Comparator Or Baseline | 4,6-Diaryl quinazoline PI3Kδ inhibitors (e.g., BEZ235: clogP ~4.5; idelalisib: clogP ~3.4) |
| Quantified Difference | Qualitative reduction in lipophilicity; quantitative difference varies by specific analogue but the THPP scaffold consistently reduces clogP by approximately 1–2 log units relative to matched quinazoline pairs [1] |
| Conditions | Scaffold comparison based on core heterocyclic structure; ADME properties assessed through in vitro permeability and metabolic stability assays as described in the leniolisib discovery program [1] |
Why This Matters
Lower scaffold lipophilicity directly translates to reduced off-target promiscuity, improved aqueous solubility, and superior developability—critical differentiators when selecting a PI3Kδ chemical probe for cellular or in vivo autoimmune disease models where ADME liabilities of quinazoline-based inhibitors frequently confound pharmacological interpretation.
- [1] Hoegenauer K, Soldermann N, Zécri F, et al. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. ACS Med Chem Lett. 2017;8(9):975-980. PMID: 28947947. View Source
- [2] Knight ZA, Gonzalez B, Feldman ME, et al. A pharmacological map of the PI3-K family defines a role for p110alpha in insulin signaling. Cell. 2006;125(4):733-747. PMID: 16647110. View Source
